

Physical properties of 2-Nitro-1,3-benzenediol

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Compound of Interest

Compound Name: 2-Nitroresorcinol

Cat. No.: B108372

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An In-depth Technical Guide to the Physical Properties of 2-Nitro-1,3-benzenediol

Introduction

2-Nitro-1,3-benzenediol, also known as **2-Nitroresorcinol**, is an organic compound with the chemical formula $C_6H_5NO_4$.^{[1][2][3][4]} It belongs to the family of nitrophenols and is characterized by a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a nitro (-NO₂) group at position 2. This technical guide provides a comprehensive overview of the physical properties of 2-Nitro-1,3-benzenediol, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental physical and chemical properties of 2-Nitro-1,3-benzenediol are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and application settings.

Property	Value	Source
Molecular Formula	C ₆ H ₅ NO ₄	[1] [2] [3] [4]
Molecular Weight	155.11 g/mol	[1] [2] [4] [5] [6]
Appearance	Orange Crystalline Powder	[1] [5] [6]
Melting Point	81-83 °C	[1] [6]
Boiling Point	234 °C	[1] [6]
Density	1.5553 g/cm ³ (rough estimate)	[1] [6]
Water Solubility	Slightly soluble	[1] [6]
Methanol Solubility	Almost transparent	[1] [6]
Vapor Pressure	0.0184 mmHg at 25°C	[1]
Flash Point	111.4 °C	[1]
pKa	4.88 ± 0.10 (Predicted)	[1] [6]
LogP (Octanol/Water)	1.006 (Crippen Calculated)	[2]
CAS Registry Number	601-89-8	[1] [2] [3]

Spectral Data

Spectroscopic data is essential for the structural elucidation and characterization of 2-Nitro-1,3-benzenediol.

- ¹³C NMR: Spectral data for 2-Nitro-1,3-benzenediol is available, with Polysol often used as the solvent and Tetramethylsilane (TMS) as the reference.[\[7\]](#)
- Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook.[\[3\]](#)[\[8\]](#)

Experimental Protocols

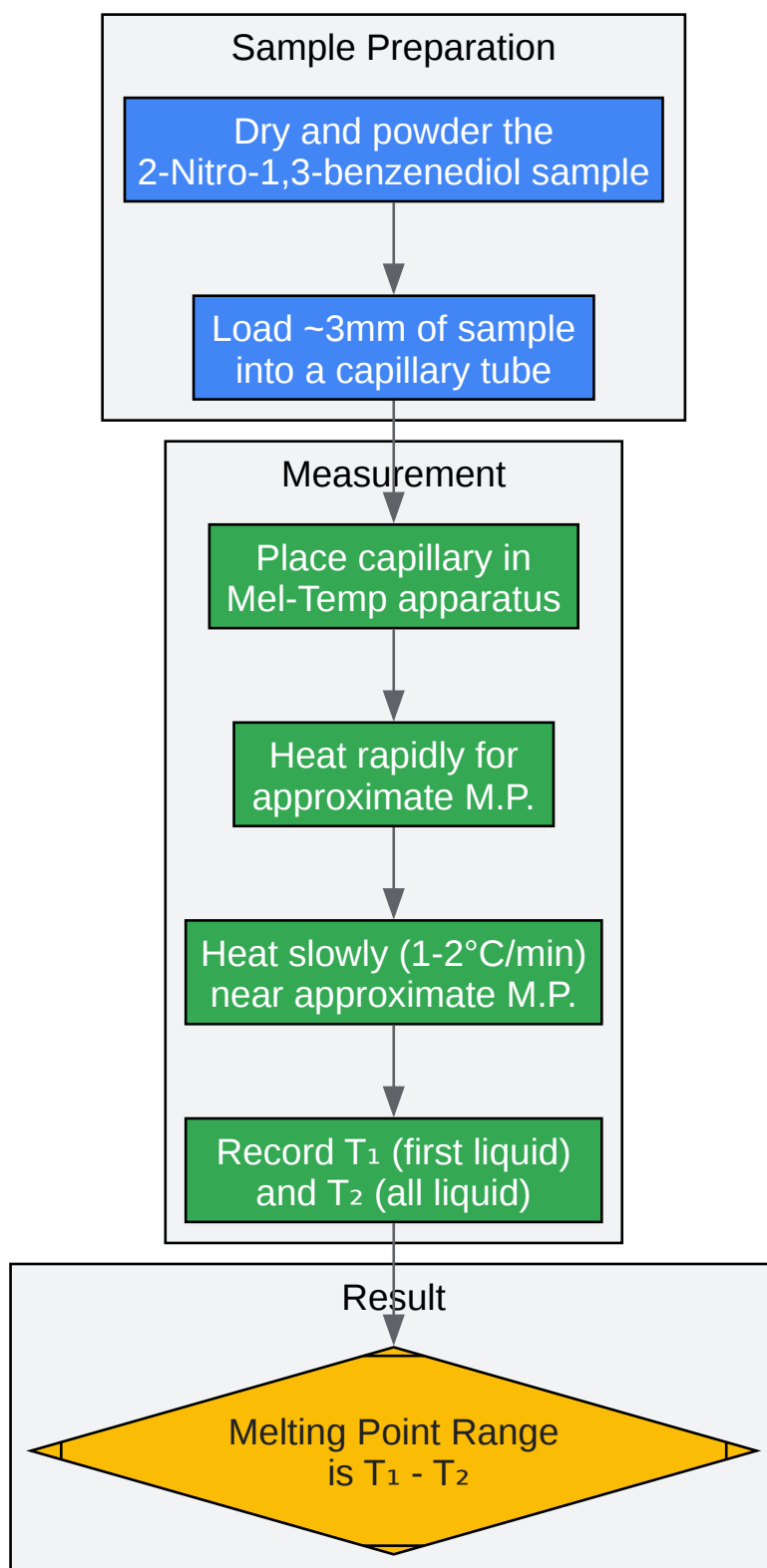
The following sections detail standardized laboratory procedures for determining key physical properties of 2-Nitro-1,3-benzenediol.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.^{[9][10]} Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress the melting point and broaden the range.^{[9][11]}

Methodology: Capillary Method using a Mel-Temp Apparatus^{[9][10]}

- **Sample Preparation:** Ensure the 2-Nitro-1,3-benzenediol sample is completely dry and finely powdered.
- **Capillary Loading:** Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of approximately 2-3 mm.^[10]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the Mel-Temp apparatus.^{[9][10]}
- **Rapid Determination (Optional):** Heat the sample rapidly to get an approximate melting point. This helps in saving time for the subsequent accurate measurements.^[9]
- **Accurate Determination:** Allow the apparatus to cool. Heat the new sample at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the estimated melting point.^[9]
- **Observation and Recording:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2). The melting point range is $T_1 - T_2$.^{[9][12]}
- **Replicate:** Repeat the process for at least two consistent measurements.^[9]



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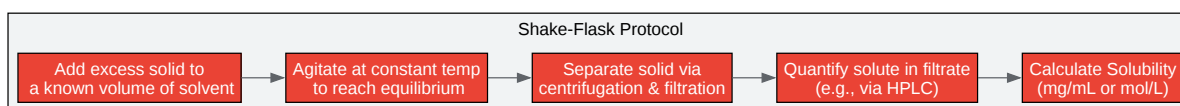
Workflow for Melting Point Determination.

Solubility Determination

Determining the solubility of a compound in various solvents is fundamental for applications in drug formulation, reaction chemistry, and purification processes. The "shake-flask" method is a traditional and reliable technique for establishing equilibrium solubility.[13]

Methodology: Shake-Flask Method

- **Preparation:** Add an excess amount of solid 2-Nitro-1,3-benzenediol to a known volume of the desired solvent (e.g., water, methanol) in a sealed container.
- **Equilibration:** Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Cease agitation and allow the undissolved solid to settle. Separate the solid from the saturated solution via centrifugation and subsequent filtration through an inert syringe filter (e.g., PTFE).[14]
- **Quantification:** Analyze the concentration of 2-Nitro-1,3-benzenediol in the clear, saturated filtrate. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this quantification.[14]
- **Calculation:** Based on the measured concentration, calculate the solubility in standard units such as mg/mL or mol/L.



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General workflow for solubility determination.

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